(Z)-O-Methoxycinnamaldehyde chemical structure and properties
(Z)-O-Methoxycinnamaldehyde chemical structure and properties
An In-depth Technical Guide to (Z)-o-Methoxycinnamaldehyde: Structure, Properties, and Therapeutic Potential
Introduction
Cinnamaldehyde and its derivatives are a class of naturally occurring and synthetic compounds that have garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2] As the primary bioactive component of cinnamon, cinnamaldehyde itself is known for a wide spectrum of pharmacological effects.[1] The derivatization of this core structure, particularly through the addition of substituents like a methoxy group, can modulate its biological activity, leading to compounds with enhanced or novel therapeutic properties.[2]
This technical guide focuses on a specific isomer, (Z)-o-Methoxycinnamaldehyde (o-MCA), a compound distinguished by the presence of a methoxy group at the ortho position of the phenyl ring and a Z-configuration of the alkene double bond. While its E-isomer is more commonly discussed, understanding the unique properties and biological activities of the Z-isomer is crucial for a comprehensive assessment of this compound class. This document provides an in-depth exploration of o-MCA, covering its chemical structure, physicochemical properties, synthesis, biological activities, and potential applications for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
The molecular structure of (Z)-o-Methoxycinnamaldehyde consists of a benzene ring substituted with a methoxy group at the ortho-position and a propenal side chain in the Z (cis) configuration.[3][4] This specific stereochemistry and substitution pattern are critical determinants of its physical and biological properties.
The IUPAC name for this compound is (Z)-3-(2-methoxyphenyl)prop-2-enal.[5] Its molecular formula is C₁₀H₁₀O₂, with a molecular weight of approximately 162.19 g/mol .[3][5]
Caption: 2D Chemical Structure of (Z)-o-Methoxycinnamaldehyde.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of o-methoxycinnamaldehyde is presented below. It is important to note that some experimental data may refer to the more common E-isomer or a mixture, but computed properties are available for the Z-isomer specifically.
| Property | Value | Source |
| IUPAC Name | (Z)-3-(2-methoxyphenyl)prop-2-enal | [5] |
| Synonyms | (Z)-2-Methoxycinnamaldehyde, cis-o-Methoxycinnamaldehyde | [4][6] |
| CAS Number | 76760-43-5 | [4][5] |
| Molecular Formula | C₁₀H₁₀O₂ | [3][5] |
| Molecular Weight | 162.19 g/mol | [3][5] |
| Appearance | Pale yellow crystals (for E-isomer) | [7] |
| Melting Point | 44-48 °C (for E-isomer) | [7] |
| Boiling Point | 160-161 °C @ 12 mmHg (for E-isomer) | [7] |
| Solubility | Soluble in ethanol, methanol, DMSO, acetone, chloroform | [8][9] |
| logP (o/w) | 1.907 (Crippen Calculated) | [10] |
Spectroscopic Analysis
The structural elucidation of (Z)-o-Methoxycinnamaldehyde relies on standard spectroscopic techniques.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is critical for confirming the Z-configuration of the double bond, which is indicated by a smaller coupling constant (J-value) between the vinylic protons compared to the E-isomer. The spectrum would also show characteristic signals for the aldehyde proton, the aromatic protons, and the methoxy group protons. ¹³C NMR would reveal distinct signals for the carbonyl carbon, the carbons of the double bond, the aromatic carbons, and the methoxy carbon.[11]
-
Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups. Characteristic absorption bands would be expected for the C=O stretch of the aldehyde (around 1650-1750 cm⁻¹), the C=C stretch of the alkene and aromatic ring, and the C-O stretch of the methoxy group.[11]
-
Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight and fragmentation pattern, which helps confirm the molecular formula and structural components.[5][11] The mass spectrum for o-methoxycinnamaldehyde shows a top peak at m/z 131.[5]
Synthesis and Characterization
The synthesis of cinnamaldehyde derivatives is typically achieved via a Claisen-Schmidt condensation reaction.[12] This base-catalyzed reaction involves the condensation of a substituted benzaldehyde with an enolizable aldehyde, such as acetaldehyde.[12] While specific protocols for the (Z)-isomer are less common, the general approach can be adapted. An alternative method involves the oxidation of the corresponding alcohol.[13]
General Laboratory Synthesis Protocol: Claisen-Schmidt Condensation
This protocol describes a general method for synthesizing methoxycinnamaldehyde derivatives, which can be optimized to favor the desired isomer.
Materials:
-
o-Methoxybenzaldehyde
-
Acetaldehyde
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Distilled Water
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Appropriate solvents for chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-methoxybenzaldehyde in ethanol. Cool the flask in an ice-water bath.
-
Base and Acetaldehyde Addition: In a separate container, prepare a solution of NaOH in water or ethanol. Slowly add acetaldehyde to the stirred o-methoxybenzaldehyde solution, followed by the dropwise addition of the basic solution. Maintaining a low temperature (e.g., -20 to 5 °C) is often preferred to control the reaction.[14]
-
Reaction Monitoring: Allow the mixture to stir at a controlled temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The product may precipitate out of the solution or require extraction.
-
Extraction: If necessary, extract the aqueous mixture with a suitable organic solvent like dichloromethane. Combine the organic layers.[13]
-
Drying and Concentration: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[15] Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol, to isolate the pure (Z)-o-Methoxycinnamaldehyde.[12][13]
Caption: Inhibition of the NF-κB signaling pathway by o-Methoxycinnamaldehyde.
Antimicrobial and Antifungal Activity
o-Methoxycinnamaldehyde has been isolated from cinnamon and identified as a potent antimicrobial agent, particularly against fungi. [16]It effectively inhibits the growth and toxin production of several mycotoxin-producing fungi, such as Aspergillus parasiticus and Aspergillus flavus. [16]The compound completely inhibited the growth of these species at a concentration of 100 µg/mL. [16]It also displayed a strong inhibitory effect against dermatophyte species. [16]The proposed mechanism for cinnamaldehydes involves disruption of the cell membrane, leading to cell death. [17]
Enzyme Inhibition
Research has shown that o-methoxycinnamaldehyde can act as an inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. It was identified as a competitive inhibitor of CYP1A2 and a mixed-type inhibitor of CYP2E1 in rat liver microsomes. [8]This property is significant for drug development, as it indicates a potential for drug-drug interactions but also offers a target for modulating metabolic pathways.
Anticancer Potential
While much of the anticancer research has focused on the parent compound, cinnamaldehyde, its derivatives are also of great interest. [2][17][18]Cinnamaldehydes have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle. [1][18]The anti-inflammatory effects of o-MCA, particularly through the NF-κB pathway, are also highly relevant to cancer, as chronic inflammation is a known driver of tumor progression. [18]
Applications in Drug Development
The diverse biological activities of (Z)-o-Methoxycinnamaldehyde make it a promising lead compound for drug discovery.
-
Anti-inflammatory Therapeutics: Its potent inhibition of the NF-κB pathway suggests its potential in treating chronic inflammatory diseases, such as arthritis, inflammatory bowel disease, and certain neuroinflammatory conditions. [1][9]* Anticancer Agents: The ability of cinnamaldehyde derivatives to induce apoptosis and inhibit inflammatory pathways that support tumor growth positions them as potential candidates for cancer therapy or prevention. [18]* Antimicrobial Agents: With the rise of drug-resistant pathogens, natural compounds like o-MCA offer a valuable source for new antifungal and antimicrobial drugs. [16]Its efficacy against mycotoxin-producing fungi also suggests applications in food preservation. [16] The metabolism of o-methoxycinnamaldehyde has been studied in rats, showing that it is rapidly metabolized, primarily through oxidation to the corresponding cinnamic and phenylpropionic acids, which are then excreted as glycine conjugates. [8]Understanding its pharmacokinetic profile is essential for its development as a therapeutic agent.
Conclusion
(Z)-o-Methoxycinnamaldehyde is a bioactive compound with a well-defined chemical structure and a compelling profile of biological activities. Its anti-inflammatory, antimicrobial, and enzyme-inhibiting properties, grounded in its ability to interact with key cellular pathways like NF-κB, highlight its significant therapeutic potential. The methodologies for its synthesis and characterization are well-established, allowing for further investigation and modification to optimize its drug-like properties. For researchers in pharmacology and medicinal chemistry, o-methoxycinnamaldehyde and its analogues represent a valuable and promising class of compounds for the development of novel therapeutics to address a range of human diseases.
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